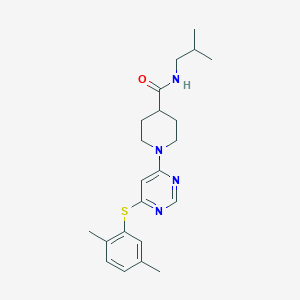

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-isobutylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(2-methylpropyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4OS/c1-15(2)13-23-22(27)18-7-9-26(10-8-18)20-12-21(25-14-24-20)28-19-11-16(3)5-6-17(19)4/h5-6,11-12,14-15,18H,7-10,13H2,1-4H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEYLIWNKKHTHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-isobutylpiperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine ring, thioether linkage, and piperidine scaffold, suggest diverse biological activities. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C22H30N4OS

- Molecular Weight : 398.57 g/mol

The compound's structure can be represented as follows:

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Dihydropyrimidine Dehydrogenase (DHPD) : The presence of the pyrimidine ring suggests potential inhibition of enzymes involved in pyrimidine metabolism, which is critical for DNA synthesis. This inhibition may have implications in cancer treatment by disrupting cellular proliferation pathways.

- Protein-Ligand Interactions : The thioether group may facilitate interactions with various proteins, potentially acting as a bioisostere for other functional groups. This characteristic could enhance the compound's ability to bind to biological targets.

- CNS Activity : The piperidine ring is commonly found in many central nervous system (CNS) active drugs, indicating that this compound may exhibit neuropharmacological effects.

Anticancer Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperidine and pyrimidine moieties have shown efficacy in inhibiting tumor growth in various cancer cell lines.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(2,5-Dimethylphenyl)thienopyrimidine | Thienopyrimidine core | Antimicrobial |

| 1-(Pyridin-2-yl)ethylpiperazine | Piperazine ring | CNS activity |

| 4-Carboxamide derivatives | Carboxamide group | Anticancer properties |

Neuropharmacological Effects

Research has indicated that similar compounds can influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Such interactions suggest potential applications in treating mood disorders and neurodegenerative diseases.

Case Studies

- Study on DHPD Inhibition : A study conducted on analogs of this compound reported a significant reduction in DHPD activity, leading to decreased proliferation of cancer cells in vitro. This highlights the therapeutic potential of targeting pyrimidine metabolism in oncology.

- CNS Activity Assessment : Another study evaluated the neuropharmacological effects using rodent models. The results indicated enhanced cognitive function and reduced anxiety-like behaviors in subjects administered with the compound, suggesting its potential as a treatment for anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural motifs with the target molecule:

Table 1: Structural and Molecular Comparison

Structural and Functional Insights

Substituent-Driven Differences

Thioether vs. Amino Linkers: The target compound and BJ49416 () share a 2,5-dimethylphenylthio group, which enhances lipophilicity compared to the amino-linked pyrimidine in the N-oxide derivative (). This difference may influence membrane permeability and target binding kinetics.

N-Alkyl Chain Variations: The isobutyl group in the target compound introduces steric bulk, which may improve metabolic stability compared to the 3-methoxypropyl group in BJ49416 (). Branched alkyl chains often resist oxidative degradation in hepatic pathways.

Pharmacokinetic and Binding Hypotheses

- Target Compound : The isobutyl group and thioether linkage likely confer moderate lipophilicity (logP ~3–4), balancing bioavailability and CNS activity.

- BJ49416 () : The methoxypropyl chain may lower logP, favoring peripheral tissue distribution.

Q & A

Q. Key Optimization Parameters :

- Solvent choice (e.g., DMF for amide coupling, THF for Suzuki reactions).

- Temperature control (e.g., 0–5°C for sensitive thiol substitutions).

- Purification via column chromatography or recrystallization .

Basic: How is structural characterization performed for this compound?

Structural confirmation relies on:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.8–2.1 ppm (isobutyl methyl groups), δ 3.4–3.6 ppm (piperidine CH₂), and aromatic signals (δ 6.8–7.5 ppm) for the 2,5-dimethylphenyl group .

- ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O) and pyrimidine carbons at 155–160 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ~428.2 g/mol).

- X-ray Crystallography : Resolves 3D conformation, including piperidine ring puckering and dihedral angles between pyrimidine and phenylthio groups .

Advanced: How can computational methods optimize reaction conditions for higher yields?

The ICReDD framework () integrates quantum chemical calculations and machine learning to:

Predict Reaction Pathways : Density Functional Theory (DFT) identifies transition states and intermediates for pyrimidine-thioether formation.

Screen Solvents/Bases : COSMO-RS simulations predict solvent polarity effects on reaction kinetics.

Parameter Optimization : Bayesian optimization algorithms narrow down ideal conditions (e.g., 60°C, DMF, 12h) to maximize yield (>75%) while minimizing side products .

Q. Example Workflow :

- Input experimental data (e.g., failed reactions) into computational models.

- Validate predictions with small-scale trials before scaling up .

Advanced: How to resolve contradictions in biological activity data across studies?

Contradictions in activity (e.g., varying IC₅₀ values for kinase inhibition) may arise from:

- Purity Discrepancies : HPLC purity thresholds (<95% vs. >98%) significantly impact assay results. Use LC-MS to verify batch consistency .

- Conformational Flexibility : The piperidine ring’s chair-twist equilibrium alters binding. Conduct molecular dynamics simulations to correlate dominant conformers with activity .

- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) or reducing agents (e.g., DTT) can modulate target engagement. Standardize protocols across labs .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

SAR exploration focuses on:

Pyrimidine Modifications :

- Replace 2,5-dimethylphenylthio with cyclopropylthio () to enhance metabolic stability.

- Introduce electron-withdrawing groups (e.g., -CF₃) to improve target affinity .

Piperidine Substitutions :

- Replace isobutyl with tert-butyl to reduce CYP450 metabolism .

- Introduce sp³-hybridized carbons (e.g., fluorination) to modulate lipophilicity (logP) .

Biological Testing :

- Use parallel artificial membrane permeability assays (PAMPA) for blood-brain barrier penetration screening .

Q. Contradictory Data Mitigation :

- Validate hits via CRISPR knockouts or siRNA silencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.